molecular formula C13H11ClN4O5 B5679090 N-1,3-benzodioxol-5-yl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B5679090
M. Wt: 338.70 g/mol
InChI Key: OZJJKZZJTLAUCT-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their varied applications in pharmacology and materials science. Although specific information about this compound is limited, its structural components suggest potential significance in research and industrial applications.

Synthesis Analysis

  • Synthesis Process : Compounds similar to N-1,3-benzodioxol-5-yl acetamides are typically synthesized through a series of reactions involving substitutions at specific positions on the base molecule. These processes often employ reagents like pyrazole, NMR, IR, and Mass spectra for structural confirmation (Sunder & Maleraju, 2013).
  • Characterization Techniques : Characterization of such compounds typically involves spectroscopic techniques like 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectroscopy) (Duran & Canbaz, 2013).

Molecular Structure Analysis

  • Structural Features : The molecular structure of acetamide derivatives is generally confirmed using 1H NMR, 13C NMR, and IR spectroscopy (Khodot & Rakitin, 2022).
  • Hydrogen Bonding Patterns : Studies on related compounds have shown specific hydrogen bonding patterns, which are crucial for their stability and reactivity (López et al., 2010).

Chemical Reactions and Properties

  • Reactivity : These compounds often engage in various chemical reactions, forming new derivatives and exhibiting significant bioactivity (Yu et al., 2020).
  • Potential Uses : Due to their complex chemical nature, these compounds have potential applications in various fields, including pharmaceuticals and materials science.

Physical Properties Analysis

  • Solubility and Stability : Information on the solubility and stability of N-1,3-benzodioxol-5-yl acetamide derivatives can be inferred from studies on similar compounds, which suggest that these properties vary based on substituents and environmental conditions (Shibuya et al., 2018).

Chemical Properties Analysis

  • Acidity and Basicity (pKa values) : The acidity constants of acetamide derivatives have been determined via UV spectroscopic studies, providing insights into their chemical behavior in different environments (Duran & Canbaz, 2013).
  • Reactive Functional Groups : The presence of reactive functional groups like benzodioxol and pyrazol in the compound indicates potential reactivity with various organic and inorganic substances.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O5/c1-7-12(14)13(18(20)21)16-17(7)5-11(19)15-8-2-3-9-10(4-8)23-6-22-9/h2-4H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJJKZZJTLAUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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